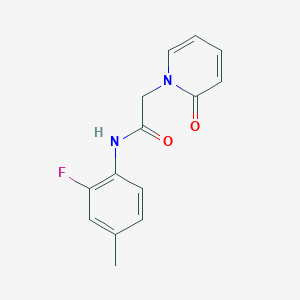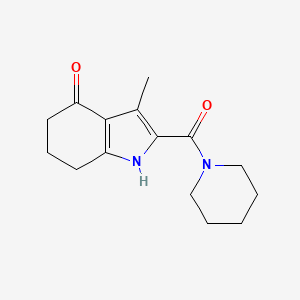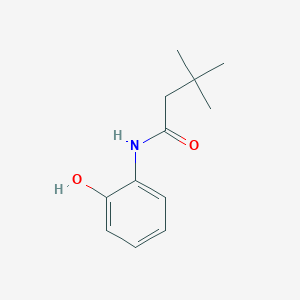
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide, also known as FMTPB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been identified as a potential drug candidate due to its promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide is not fully understood, but it is believed to act through the modulation of certain signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. This compound has also been reported to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, as well as reduce the proliferation and migration of cancer cells. This compound has also been shown to have antioxidant properties and to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide. One potential area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of this compound as a diagnostic tool in imaging studies could be further explored. Finally, the elucidation of the exact mechanism of action of this compound and its interaction with various receptors and signaling pathways could provide valuable insights for the development of novel drugs.
Métodos De Síntesis
The synthesis of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide involves the reaction of 2-fluoro-4-methoxybenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with thionyl chloride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. This compound has also been investigated for its potential use as a diagnostic tool in imaging studies, due to its high affinity for certain receptors.
Propiedades
IUPAC Name |
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-10-7-11(2)16(12(3)8-10)19-17(20)14-6-5-13(21-4)9-15(14)18/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSFKXIFPXCDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)

![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)


